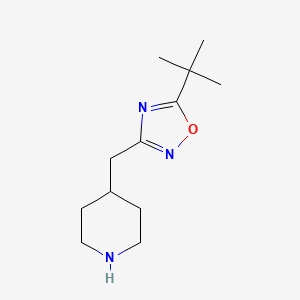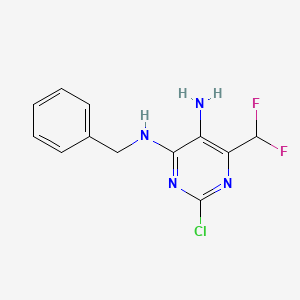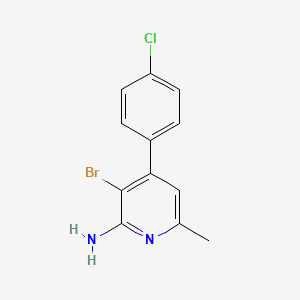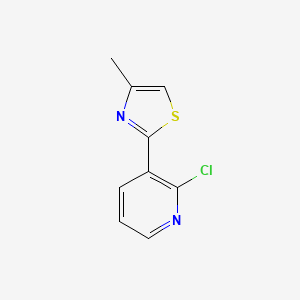
4-Cyclobutyltetrahydro-2H-pyran-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyltetrahydro-2H-pyran-4-OL typically involves the ring-expansion of monocyclopropanated heterocycles. This method is stereoselective, scalable, and metal-free, making it an efficient approach for producing highly functionalized tetrahydropyran derivatives . The key step in this synthesis is the cyclopropylcarbinyl cation rearrangement, which selectively cleaves the unactivated endocyclic cyclopropane C−C bond .
Industrial Production Methods
. These services ensure the compound is available for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclobutyltetrahydro-2H-pyran-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives.
Applications De Recherche Scientifique
4-Cyclobutyltetrahydro-2H-pyran-4-OL has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Cyclobutyltetrahydro-2H-pyran-4-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Cyclobutyltetrahydro-2H-pyran-4-OL include other tetrahydropyran derivatives and heterocyclic compounds such as:
- 2H-Pyrans
- Dihydro-2H-pyrans
- Tetrahydropyridines
Uniqueness
This compound is unique due to its specific cyclobutyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
4-cyclobutyloxan-4-ol |
InChI |
InChI=1S/C9H16O2/c10-9(8-2-1-3-8)4-6-11-7-5-9/h8,10H,1-7H2 |
Clé InChI |
UKKPFABSIZEYEB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2(CCOCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11786410.png)




![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)



